

2,3-Dibromofuran molecular weight and formula.

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Compound of Interest

Compound Name: 2,3-Dibromofuran

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An In-depth Technical Guide to **2,3-Dibromofuran**: Synthesis, Properties, and Applications

Abstract

2,3-Dibromofuran is a halogenated heterocyclic compound of significant interest to the synthetic chemistry community. Its unique substitution pattern on the furan ring makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of **2,3-dibromofuran**, consolidating its physicochemical properties, detailing a robust synthetic protocol, predicting its spectroscopic signature, and discussing its reactivity and potential applications. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights for laboratory applications.

Physicochemical and Molecular Properties

2,3-Dibromofuran is a dense, flammable liquid at room temperature.^{[1][2]} The presence of two bromine atoms significantly increases its molecular weight and density compared to the parent furan molecule. Its key properties are summarized in the table below, compiled from various chemical data repositories.^{[1][3]}

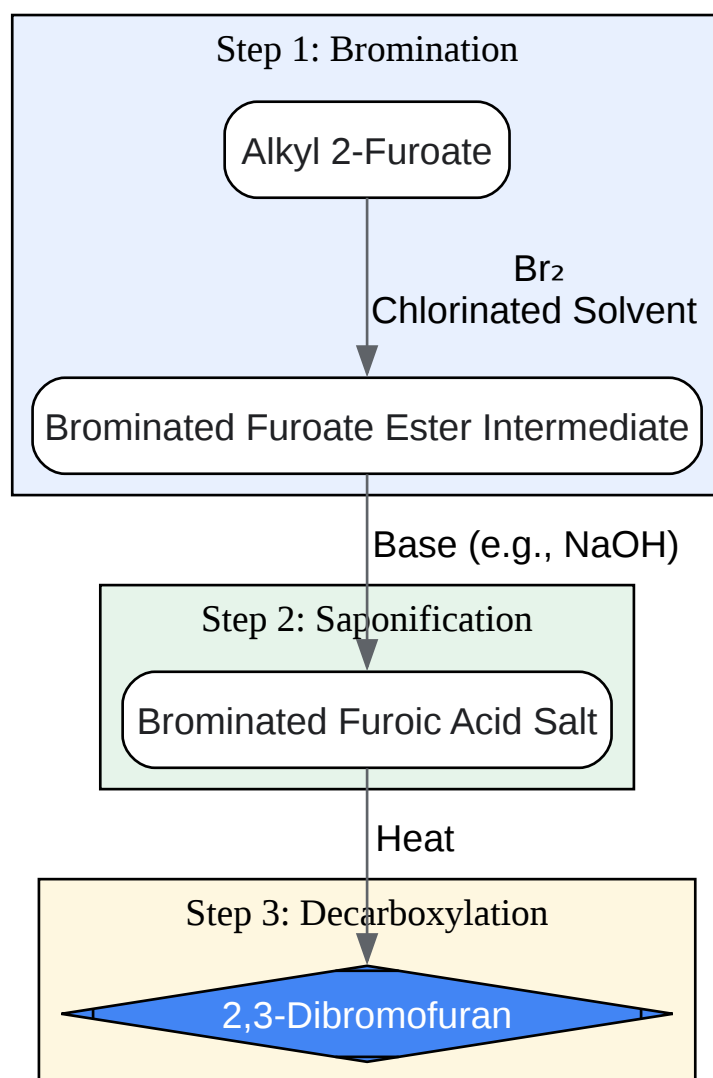
Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ Br ₂ O	[1][2][3]
Molecular Weight	225.87 g/mol	[1][2][3]
CAS Number	30544-34-4	[1][3]
Appearance	Liquid	[1][2]
Density	2.117 g/mL at 25 °C	[1][2]
Boiling Point	75-78 °C at 75 mmHg	[4]
Refractive Index (n _{20/D})	1.544	[1][2]
Flash Point	60 °C (140 °F)	[1]
InChI Key	GKPGEBBCMRMQOPF-UHFFFAOYSA-N	[1][2]
SMILES	BrC1ccoc1Br	[1][2]

Synthesis and Purification

The preparation of **2,3-dibromofuran** is not trivial due to the reactivity of the furan ring. A well-documented pathway involves a multi-step sequence starting from a readily available alkyl ester of 2-furoic acid, such as methyl furoate or ethyl furoate.[1] The overall strategy involves the bromination of the furan ring, followed by saponification of the ester and subsequent decarboxylation to yield the final product.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of **2,3-Dibromofuran** from an alkyl 2-furoate precursor.



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Caption: Multi-step synthesis of **2,3-Dibromofuran**.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of **2,3-dibromofuran**.^[1]

Materials:

- Alkyl 2-furoate (e.g., methyl furoate)

- Bromine (Br_2)
- Anhydrous chlorinated solvent (e.g., carbon tetrachloride, CCl_4)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H_2SO_4)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Bromination of Alkyl 2-Furoate:
 - Dissolve the alkyl 2-furoate in an anhydrous chlorinated organic solvent like carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer. Protect the reaction from light.
 - Cool the solution in an ice bath.
 - Slowly add an excess of bromine (typically 2-3 molar equivalents) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Saponification:
 - Carefully quench any excess bromine with a solution of sodium thiosulfate.
 - Separate the organic layer and wash it with water and brine.
 - Add an aqueous solution of sodium hydroxide to the organic phase.
 - Stir the biphasic mixture vigorously until the saponification of the brominated ester to its corresponding sodium salt is complete. The salt will typically precipitate or move into the

aqueous layer.

- Decarboxylation and Isolation:
 - Separate the aqueous layer containing the sodium salt of the brominated furoic acid.
 - Acidify the solution carefully with a mineral acid like sulfuric acid.
 - The brominated furoic acid will precipitate. This intermediate can be isolated, or the decarboxylation can proceed in situ.
 - Heat the acidic solution or the isolated brominated furoic acid. Decarboxylation will occur, releasing carbon dioxide and forming crude **2,3-dibromofuran**.
 - Extract the crude product with a suitable organic solvent, such as diethyl ether.
- Purification:
 - Wash the combined organic extracts with water and brine.
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The final product, **2,3-dibromofuran**, is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (75-78 °C at 75 mmHg).^[4]

Predicted Spectroscopic Signature

While a comprehensive, peer-reviewed set of spectra for **2,3-dibromofuran** is not readily available, its spectroscopic signature can be reliably predicted based on its structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the furan ring.
 - H-4: Expected to appear as a doublet around δ 6.3-6.5 ppm.

- H-5: Expected to appear as a doublet around δ 7.3-7.5 ppm, shifted further downfield due to the deshielding effect of the adjacent oxygen atom.
- The two protons will exhibit a small coupling constant ($J \approx 2-3$ Hz), typical for protons on a furan ring.
- ^{13}C NMR: Four distinct signals are expected for the four carbon atoms of the furan ring.
 - C-2 and C-3: These carbons, directly attached to bromine atoms, will be significantly deshielded and are predicted to appear in the δ 110-125 ppm range.
 - C-4 and C-5: These carbons are expected to resonate further downfield, typically in the δ 115-145 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the furan ring and the carbon-bromine bonds.

- $\sim 3100-3150\text{ cm}^{-1}$: C-H stretching vibrations for the aromatic furan ring.
- $\sim 1500-1600\text{ cm}^{-1}$: C=C stretching vibrations within the furan ring.
- $\sim 1000-1250\text{ cm}^{-1}$: C-O-C stretching vibrations, characteristic of the furan ether linkage.
- $500-700\text{ cm}^{-1}$: Strong C-Br stretching vibrations in the fingerprint region.[\[2\]](#)

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **2,3-dibromofuran** will be distinguished by its isotopic pattern and fragmentation.

- Molecular Ion (M^+): A prominent cluster of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine (^{79}Br and ^{81}Br) having nearly equal abundance. This will result in three peaks at m/z 224 (M^+ , ^{279}Br), 226 ($\text{M}+2$, $^{179}\text{Br}^{181}\text{Br}$), and 228 ($\text{M}+4$, ^{281}Br) in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[\[5\]](#)[\[6\]](#)

- Key Fragmentation:
 - $[M-Br]^+$: Loss of a bromine radical is a highly probable fragmentation pathway, leading to a significant ion cluster at m/z 145/147 (ratio ~1:1).
 - $[M-Br-CO]^+$: Subsequent loss of a molecule of carbon monoxide (CO), a characteristic fragmentation for furans, would produce an ion cluster at m/z 117/119.

Reactivity and Synthetic Applications

The chemical reactivity of **2,3-dibromofuran** is dominated by the two bromine substituents, which serve as versatile synthetic handles.

- Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange upon treatment with organolithium reagents (e.g., *n*-BuLi or *t*-BuLi). This reaction can be performed selectively, allowing for the stepwise introduction of different electrophiles to create highly substituted furan derivatives.
- Palladium-Catalyzed Cross-Coupling: **2,3-Dibromofuran** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 2- and 3-positions, providing access to a wide array of complex molecules.
- Precursor for Bioactive Molecules: The furan nucleus is a common scaffold in numerous natural products and pharmacologically active compounds.^[7] Derivatives of **2,3-dibromofuran** can serve as key intermediates in the synthesis of novel drug candidates, including potential enzyme inhibitors or receptor modulators.

Safety and Handling

2,3-Dibromofuran must be handled with appropriate caution due to its hazardous properties.

- GHS Classification: The compound is classified as a flammable liquid (Category 3), toxic if swallowed (Acute Toxicity, Oral, Category 3), and causes serious eye damage (Category 1).^{[3][5][7]}

- Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6]
- Handling Precautions:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
 - Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground/bond container and receiving equipment to prevent static discharge.
 - Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. It should be stored away from strong oxidizing agents.

Conclusion

2,3-Dibromofuran is a specialized chemical intermediate with significant potential in synthetic organic chemistry. While its handling requires strict safety protocols, its utility as a building block for creating complex, functionalized furan-containing molecules makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and predicted spectroscopic characteristics, as detailed in this guide, is essential for its effective and safe application in the laboratory.

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